molecular formula C6H4F3NO2 B1408074 2,4-Dihydroxy-3-(trifluoromethyl)pyridine CAS No. 1227565-49-2

2,4-Dihydroxy-3-(trifluoromethyl)pyridine

Cat. No.: B1408074
CAS No.: 1227565-49-2
M. Wt: 179.1 g/mol
InChI Key: BNOFEWHAHVWZFR-UHFFFAOYSA-N
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Description

2,4-Dihydroxy-3-(trifluoromethyl)pyridine is a heterocyclic organic compound characterized by the presence of two hydroxyl groups and a trifluoromethyl group attached to a pyridine ring

Biochemical Analysis

Biochemical Properties

2,4-Dihydroxy-3-(trifluoromethyl)pyridine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, potentially modulating their activity and enhancing cellular resilience to oxidative damage . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and facilitate the biochemical reaction.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to activate certain signaling pathways that promote cell survival and proliferation . Additionally, it can alter gene expression patterns, leading to changes in the production of proteins involved in cell cycle regulation and apoptosis. These effects collectively contribute to its potential as a therapeutic agent in various diseases.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the target enzyme . Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under certain conditions, but it can degrade under others, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to the compound can result in adaptive cellular responses, such as upregulation of detoxifying enzymes and changes in metabolic pathways. These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety profile.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as enhancing antioxidant defenses and promoting cell survival . At high doses, it can induce toxic effects, including oxidative stress and cellular damage. These threshold effects highlight the importance of dose optimization in therapeutic applications to maximize benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body . The compound can influence metabolic flux and alter metabolite levels, potentially impacting overall cellular metabolism. Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential interactions with other drugs.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it may be preferentially taken up by certain cell types or tissues, influencing its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall biochemical activity. Understanding the subcellular distribution of the compound can provide insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethylation of 4-iodopyridine using trifluoromethylating agents under controlled conditions . Another approach involves the simultaneous vapor-phase chlorination/fluorination of pyridine derivatives at high temperatures with transition metal-based catalysts such as iron fluoride .

Industrial Production Methods

Industrial production of 2,4-Dihydroxy-3-(trifluoromethyl)pyridine may involve large-scale trifluoromethylation reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Dihydroxy-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form dihydropyridine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydropyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2,4-Dihydroxy-3-(trifluoromethyl)pyridine has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-3-(trifluoromethyl)pyridine
  • 2,6-Dihydroxy-3-(trifluoromethyl)pyridine
  • 2,4-Dihydroxy-5-(trifluoromethyl)pyridine

Uniqueness

2,4-Dihydroxy-3-(trifluoromethyl)pyridine is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both hydroxyl and trifluoromethyl groups in specific positions on the pyridine ring allows for unique interactions with biological targets and enhances its potential as a versatile chemical intermediate .

Properties

IUPAC Name

4-hydroxy-3-(trifluoromethyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3NO2/c7-6(8,9)4-3(11)1-2-10-5(4)12/h1-2H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNOFEWHAHVWZFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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